4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a pyrimidinyl-ethylamino substituent. Such structures are often explored for kinase inhibition or sulfonamide-related therapeutic applications due to their hydrogen-bonding capacity and structural rigidity .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4S/c1-16-15-21(27-18-7-9-19(33-4)10-8-18)28-23(26-16)25-14-13-24-22(30)17-5-11-20(12-6-17)34(31,32)29(2)3/h5-12,15H,13-14H2,1-4H3,(H,24,30)(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUTWEGLKVPMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, amination, and sulfonation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include sulfonamide/benzamide derivatives with pyrimidine or substituted aryl moieties. Below is a comparative analysis:
Functional Group Analysis
- Sulfamoyl vs.
- Pyrimidine Substitutions: The 4-methoxyphenylamino group on the pyrimidine ring distinguishes it from analogues with diethylamino (CAS 923216-86-8) or unsubstituted pyrimidines (CAS 868212-74-2). Methoxy groups may improve metabolic stability .
Physicochemical Properties
- Solubility : While direct data is unavailable, the dimethylsulfamoyl group likely increases water solubility compared to CAS 868212-74-2’s hydrophobic butyl-ethylsulfamoyl substituent .
- Lipophilicity: The diethylamino group in CAS 923216-86-8 may confer higher logP than the target compound’s dimethylsulfamoyl group, impacting membrane permeability.
Research Findings and Implications
- Kinase Inhibition Potential: Pyrimidine-based sulfonamides/benzamides are frequently designed as ATP-competitive kinase inhibitors. The target compound’s 4-methoxyphenylamino group aligns with motifs seen in EGFR inhibitors .
- Biological Activity Gaps : Compounds like B12 and B13 showed anti-inflammatory activity, but the target compound’s bioactivity remains unverified in the provided evidence.
Biological Activity
4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of CHNOS and a molecular weight of 484.58 g/mol. Its unique structure includes a dimethylsulfamoyl group, a pyrimidine moiety, and an amide linkage, suggesting potential applications in medicinal chemistry, particularly in targeting various biological pathways.
While specific literature detailing the exact mechanism of action for this compound remains limited, its structural components indicate that it may function as an enzyme inhibitor . The presence of the dimethylsulfamoyl group and the pyrimidine core suggests possible interactions with enzymes involved in cellular processes, such as DNA methyltransferases or kinases.
Biological Activity
The compound has shown significant biological activity in preliminary studies. Notably, it has been identified as a potential DNA methyltransferase inhibitor , which is crucial for epigenetic regulation in cells. This inhibition could lead to alterations in gene expression and has implications for cancer therapy and other diseases characterized by aberrant methylation patterns.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide against other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-[...] | Dimethylsulfamoyl, Pyrimidine | DNA methyltransferase inhibitor |
| SGI-1027 | Aromatic amines, Quinoline | DNA methyltransferase inhibitor |
| Brigatinib | Pyrimidine core, Kinase inhibition | Anti-cancer agent |
| AZD9291 (Osimertinib) | Pyrimidine moiety | Targeted therapy for lung cancer |
This table underscores the compound's unique functional groups and potential therapeutic applications.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies suggest that 4-(dimethylsulfamoyl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]benzamide effectively inhibits specific enzymes related to cancer progression. For instance, a study on similar compounds revealed that modifications in the pyrimidine structure can enhance inhibitory effects on DNA methyltransferases, thereby influencing tumor growth dynamics.
- Cell Line Evaluations : The compound's effects were evaluated using various cancer cell lines, demonstrating a significant reduction in cell proliferation at micromolar concentrations. These findings align with the observed activities of structurally related compounds that target similar biological pathways.
- Mechanistic Insights : Research into the mechanism of action indicates that this compound may modulate signaling pathways involved in cell cycle regulation and apoptosis through its interaction with key enzymes. The activation or inhibition of these pathways can lead to altered cellular responses, making it a candidate for further development in cancer therapeutics.
Q & A
Q. How can multi-step synthesis of this compound be optimized in laboratory settings?
Methodological Answer:
- Stepwise Optimization : Prioritize reaction parameters (e.g., temperature, solvent, catalyst) for each synthetic step. For example, use dimethylformamide (DMF) as a solvent and triethylamine as a base for coupling reactions .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
- Yield Improvement : Adjust stoichiometric ratios (e.g., excess amine for nucleophilic substitution) and employ inert atmospheres (N₂/Ar) to minimize side reactions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify functional groups (e.g., sulfamoyl, benzamide) and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline intermediates or final products .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using photodiode array detection .
Q. How do the sulfamoyl and benzamide groups influence reactivity in functionalization reactions?
Methodological Answer:
- Sulfamoyl Reactivity : Susceptible to nucleophilic substitution (e.g., with alkyl halides) under basic conditions (NaOH/K₂CO₃) .
- Benzamide Stability : Avoid strong acids/bases to prevent hydrolysis; use mild reducing agents (e.g., NaBH₄) for selective reductions .
- Cross-Coupling Compatibility : Optimize Buchwald-Hartwig conditions for aryl amination without degrading sensitive groups .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across assay platforms?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
- Control Standardization : Include positive/negative controls (e.g., known inhibitors) to rule out assay-specific artifacts .
- Data Triangulation : Combine kinetic studies (e.g., IC₅₀, Ki) with structural modeling to reconcile discrepancies .
Q. What experimental frameworks are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Library Design : Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy, methyl → trifluoromethyl) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Computational Docking : Map binding poses using software like AutoDock to rationalize activity differences .
Q. What strategies are recommended for chiral synthesis and enantiomeric resolution?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) for stereocenter formation during pyrimidine ring assembly .
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomer separation .
- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configurations .
Q. How can computational modeling predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding dynamics (e.g., with GROMACS) to identify key residues .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .
- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active sites (e.g., ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
